molecular formula C7H14ClF2NO2 B15303060 Methyl 2-amino-5,5-difluorohexanoate hydrochloride

Methyl 2-amino-5,5-difluorohexanoate hydrochloride

Cat. No.: B15303060
M. Wt: 217.64 g/mol
InChI Key: ZMPQQPDWRANEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5,5-difluorohexanoate hydrochloride is a chemical compound with the molecular formula C7H14ClF2NO2 It is a derivative of hexanoic acid, featuring both amino and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5,5-difluorohexanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5-difluorohexanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of substituted amino derivatives.

    Oxidation: Formation of difluorohexanoic acid derivatives.

    Reduction: Formation of reduced aminohexanoate derivatives.

    Hydrolysis: Formation of 2-amino-5,5-difluorohexanoic acid.

Scientific Research Applications

Methyl 2-amino-5,5-difluorohexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,5-difluorohexanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can interact with enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-fluorohexanoate hydrochloride
  • Methyl 2-amino-6,6-difluorohexanoate hydrochloride
  • Methyl 2-amino-4,4-difluorohexanoate hydrochloride

Uniqueness

Methyl 2-amino-5,5-difluorohexanoate hydrochloride is unique due to the specific positioning of the difluoro groups on the hexanoate backbone. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H14ClF2NO2

Molecular Weight

217.64 g/mol

IUPAC Name

methyl 2-amino-5,5-difluorohexanoate;hydrochloride

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(8,9)4-3-5(10)6(11)12-2;/h5H,3-4,10H2,1-2H3;1H

InChI Key

ZMPQQPDWRANEEA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)OC)N)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.